Papaverine hydrochloride

描述

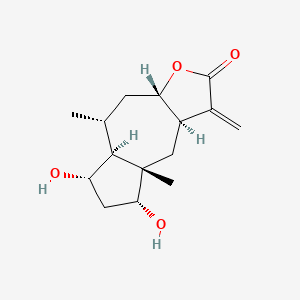

Papaverine hydrochloride is an opium alkaloid antispasmodic drug primarily used to treat visceral spasms and vasospasms, especially those involving the intestines, heart, or brain . Unlike other opium alkaloids such as morphine and codeine, this compound does not have analgesic properties. It is a benzylisoquinoline derivative and is known for its ability to relax smooth muscles .

作用机制

Target of Action

Papaverine hydrochloride primarily targets cardiac and smooth muscle cells . It acts directly on the heart muscle to depress conduction and prolong the refractory period . It also relaxes various smooth muscles, especially when they are spasmodically contracted .

Mode of Action

This compound’s mode of action is thought to arise from the inhibition of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterases in smooth muscle . This inhibition leads to an increase in cAMP and cGMP levels, which in turn causes relaxation of smooth muscle cells . It may also have direct actions on calcium channels .

Biochemical Pathways

The accumulation of cAMP due to the inhibition of phosphodiesterases affects multiple downstream pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) pathway, the mammalian target of rapamycin (mTOR) pathway, and the pathway involving vascular endothelial growth factor (VEGF) . The accumulation of cAMP can further affect mitochondrial metabolism through the activation of protein kinase A (PKA), which activates the mitochondrial complex I .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, with a peak effect observed within 1-2 hours . It is metabolized in the liver and excreted in the urine chiefly as metabolites . The half-life of this compound is approximately 90 minutes .

Result of Action

The most characteristic effect of this compound is the relaxation of the tonus of all smooth muscle, especially when it has been spasmodically contracted . This relaxation may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation .

生化分析

Biochemical Properties

Papaverine hydrochloride is a nonxanthine phosphodiesterase inhibitor . It plays a significant role in biochemical reactions by inhibiting phosphodiesterases, which can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This interaction with enzymes and other biomolecules like cAMP and cGMP is crucial for its function .

Cellular Effects

This compound has a direct effect on various types of cells. It relaxes smooth muscles, which may be prominent if spasm exists . The muscle cell is not paralyzed by this compound and still responds to drugs and other stimuli causing contraction . It also influences cell function by impacting cell signaling pathways through its inhibition of phosphodiesterases .

Molecular Mechanism

The molecular mechanism of action of this compound is not entirely clear, but it apparently can inhibit phosphodiesterases and may have direct actions on calcium channels . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a slight sedative effect was observed in dogs after administrations of Papaverine at 12 mg/kg

Metabolic Pathways

This compound is involved in several metabolic pathways. It is reported to inhibit the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles . This could also include any effects on metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of papaverine hydrochloride involves several steps. One common method starts with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride in toluene to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane to form an amide. The amide is cyclized using phosphorus oxychloride in acetonitrile to yield a dihydroisoquinoline derivative, which is then dehydrogenated using palladium on carbon in toluene to form papaverine. Finally, papaverine is converted to this compound by treatment with hydrogen chloride in ethanol .

Industrial Production Methods: Industrial production of this compound often involves the use of xylene as a solvent for the entire process, which improves the overall yield and purity of the final product. The process includes critical steps such as high-temperature reactions and the use of dehydrogenation catalysts like Raney nickel .

化学反应分析

Types of Reactions: Papaverine hydrochloride undergoes various chemical reactions, including:

Oxidation: Papaverine can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the isoquinoline ring structure.

Substitution: Substitution reactions can occur on the aromatic rings, leading to different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

科学研究应用

Papaverine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the reactivity of benzylisoquinoline derivatives.

Biology: this compound is used to study smooth muscle relaxation and the mechanisms of vasodilation.

Medicine: It is used to treat conditions such as erectile dysfunction, cerebral vasospasms, and gastrointestinal spasms. .

相似化合物的比较

Papaverine hydrochloride is unique among opium alkaloids due to its lack of analgesic properties and its specific action on smooth muscles. Similar compounds include:

Morphine: An opium alkaloid with strong analgesic properties.

Codeine: Another opium alkaloid used for its analgesic and antitussive effects.

Thebaine: A precursor to various semi-synthetic opioids.

Noscapine: An opium alkaloid with antitussive and potential anticancer properties.

This compound stands out due to its specific use as an antispasmodic and vasodilator, making it valuable in treating conditions involving smooth muscle spasms and vasospasms .

属性

CAS 编号 |

61-25-6 |

|---|---|

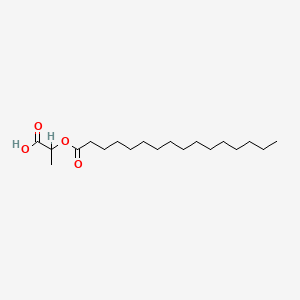

分子式 |

C20H22ClNO4 |

分子量 |

375.8 g/mol |

IUPAC 名称 |

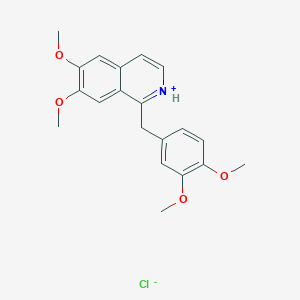

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H |

InChI 键 |

UOTMYNBWXDUBNX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |

规范 SMILES |

COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |

外观 |

Solid powder |

沸点 |

Sublimes at 135 °C |

颜色/形态 |

White prisms from alcohol-diethyl ether; needles from petroleum ether Triboluminescent, orthorhombic prisms from alcohol + ether White crystalline powde |

密度 |

1.337 g/cu cm at 20 °C |

熔点 |

435 to 437 °F (decomposes) (NTP, 1992) |

| 61-25-6 | |

物理描述 |

Papaverine hydrochloride is a white powder. pH (0.05 molar solution) 3.9. pH (2% aqueous solution) 3.3. (NTP, 1992) |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

58-74-2 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Alapav; Artegodan; Cardiospan; Cardoverina; Cepaverin; Cerebid; Cerespan; Delapav; Dilaves; Dipav; Dispamil; Drapavel; Durapav; Dynovas; Papacon; Papalease; Papanerin-HCl; Vasospan; Papverine Hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of papaverine hydrochloride?

A1: this compound is a non-narcotic opium alkaloid that acts as a phosphodiesterase inhibitor. [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. []

Q2: How does the increase in cAMP and cGMP levels lead to the therapeutic effects of this compound?

A2: Elevated cAMP and cGMP levels promote smooth muscle relaxation by inhibiting myosin light-chain kinase, an enzyme essential for muscle contraction. [] This relaxation effect is particularly pronounced in vascular smooth muscle, leading to vasodilation. []

Q3: What are the downstream effects of this compound-induced vasodilation?

A3: Vasodilation caused by this compound results in increased blood flow and reduced vascular resistance. [, , ] This effect has therapeutic implications in conditions where improved blood flow is desired, such as cerebral vasospasm and erectile dysfunction. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H21NO4·HCl, and its molecular weight is 375.85 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, research has explored the ultraviolet (UV) absorption spectrum of this compound. [] It exhibits a maximum absorption wavelength around 240 nm, which is sensitive to pH changes. [] Additionally, studies using Terahertz time-domain spectroscopy (THz-TDS) have characterized its fingerprint spectra in the 0.2-2.6 THz range. []

Q6: How stable is this compound in solution?

A6: this compound exhibits limited stability in both aqueous and non-aqueous solutions, particularly when exposed to UV radiation. [, ]

Q7: What measures can be taken to improve the photostability of this compound solutions?

A7: The addition of UV absorbers, such as methyl 4-hydroxybenzoate, can enhance the photostability of this compound solutions. []

Q8: Are there any known incompatibilities of this compound with other substances?

A8: Yes, this compound is known to form precipitates when mixed with certain solutions. For instance, it can precipitate in the presence of human serum at concentrations of 0.3% or higher. []

Q9: Does this compound possess any catalytic properties?

A9: Based on the provided research, there is no evidence to suggest that this compound exhibits catalytic properties. Its primary mechanism of action revolves around phosphodiesterase inhibition rather than catalytic activity.

Q10: What formulation strategies can be employed to improve the stability, solubility, or bioavailability of this compound?

A10: Research highlights the use of various techniques for formulating this compound, including:

- Microemulsions: Incorporating this compound into lecithin-based microemulsions can enhance its transdermal absorption and improve its delivery to target tissues. [, , ]

- Transdermal patches: Developing transdermal patches using polymers like ethyl cellulose, PVP, PVA, Eudragit RL-100, and Eudragit RS-100 can provide sustained release and improve patient compliance. [, ]

- Osmotic-driven release systems: Encapsulating this compound in biodegradable elastomeric matrices, such as poly(decane-co-tricarballylate), offers controlled and sustained drug release through osmotic pressure gradients. [, ]

Q11: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A11: Research highlights the use of various models to evaluate this compound's therapeutic potential:

- Animal Models: Pig models have been employed to study the percutaneous absorption of this compound following topical application. [] Studies utilizing rat models have investigated the drug's effect on flap survival by assessing blood flow and microvessel density. []

- Clinical Studies: Clinical trials have investigated the efficacy of this compound in treating conditions like erectile dysfunction, often utilizing color flow Doppler measurements to evaluate its impact on penile blood flow. []

- Hypotension: this compound's vasodilatory effects can lead to a decrease in blood pressure. [, , ]

- Cardiac Effects: Although this compound can increase coronary blood flow, some studies suggest potential negative impacts on myocardial oxygen balance, particularly at high doses. []

- Priapism: In the context of treating erectile dysfunction, prolonged erection (priapism) is a serious potential side effect of intracavernous papaverine injection. []

Q12: What drug delivery strategies have been explored to enhance the targeting and efficacy of this compound?

A12: Research highlights efforts to improve this compound delivery, including:

- Nano-transferosomes: Formulating this compound into nano-transferosomes shows promise for topical delivery, potentially offering a less invasive alternative to penile injections for treating erectile dysfunction. []

- Coating of Ureteral Stents: Incorporating this compound into biodegradable polymer coatings on ureteral stents can enhance their functional properties and potentially reduce complications. []

Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A13: Researchers utilize various analytical methods to study this compound, including:

- Ultraviolet (UV) Spectrophotometry: This technique measures the absorbance of UV light by this compound at specific wavelengths, enabling its quantification in various matrices. [, , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile method for separating, identifying, and quantifying this compound and its related substances in pharmaceutical preparations. [, , , , , , ]

- Gas Chromatography (GC): GC coupled with flame ionization detection has been employed to determine this compound in complex mixtures. []

Q14: How does the dissolution rate of this compound influence its bioavailability and efficacy?

A15: Dissolution studies using various pharmacopoeial apparatuses demonstrate that the dissolution rate of this compound tablets can vary depending on factors such as the type of apparatus used and the formulation excipients. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

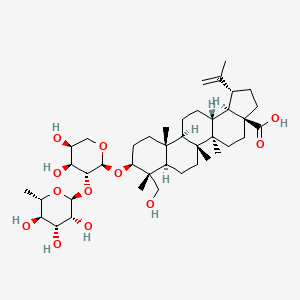

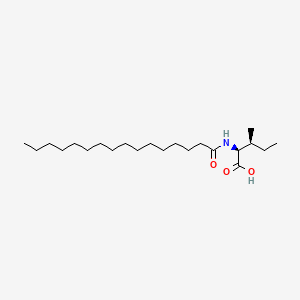

![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)